molecular formula C8H12N4O2 B13178611 Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13178611
M. Wt: 196.21 g/mol
InChI Key: ONZCTSZHKBGDQW-UHFFFAOYSA-N
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Description

Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a pyrrolidine ring at position 5 and a methyl ester group at position 4. The ester group at position 4 contributes to lipophilicity, which may impact bioavailability and metabolic stability.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 5-pyrrolidin-2-yl-2H-triazole-4-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-6(10-12-11-7)5-3-2-4-9-5/h5,9H,2-4H2,1H3,(H,10,11,12)

InChI Key

ONZCTSZHKBGDQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN=C1C2CCCN2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators are the pyrrolidin-2-yl group at position 5 and the methyl ester at position 4. Below is a comparison with structurally related triazole derivatives:

Compound Name Position 1 Substituent Position 5 Substituent Key Functional Groups Molecular Weight (g/mol)
Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate (Target) H (unsubstituted) Pyrrolidin-2-yl Methyl ester, cyclic amine Not reported
Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4-carboxylate Hexyl 4-phenyl-6-(trifluoromethyl)pyrimidinyl Methyl ester, trifluoromethyl ~478.5 (calc.)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid ~305.7 (calc.)
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate Phenyl N-phenyl-tert-butoxycarbonyl-amino Methyl ester, Boc-protected amine ~465.5 (calc.)
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,3-dimethylphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate 4-amino-1,2,5-oxadiazol-3-yl (2,3-Dimethylphenoxy)methyl Ethyl ester, oxadiazole 358.35

Key Observations :

  • Trifluoromethyl and pyrimidinyl groups (e.g., ) enhance lipophilicity and metabolic stability but may reduce solubility.
  • Carboxylic acid derivatives (e.g., ) exhibit higher polarity compared to ester-containing analogs.

Physical Properties

Compound Melting Point (°C) Solubility Trends
This compound Not reported Moderate (ester + amine)
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 123–126 Low (Boc group increases lipophilicity)
Methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate 113–115 Low (similar to above)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Not reported Low (trifluoromethyl reduces solubility)

Key Observations :

  • Pyrrolidine-containing triazoles may exhibit higher solubility in polar solvents compared to hexyl or trifluoromethyl analogs due to the amine’s hydrogen-bonding capacity.
  • Boc-protected amines () and trifluoromethyl groups () reduce aqueous solubility.

Biological Activity

Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring fused with a pyrrolidine moiety. The molecular formula is C8H12N4O2C_8H_{12}N_4O_2 with a molecular weight of 196.21 g/mol. Below are the key properties:

PropertyValue
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H12N4O2
InChI KeyONZCTSZHKBGDQW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
  • Reaction Conditions : The process includes esterification, cyclization, and methylation under controlled conditions to yield the desired compound.
  • Industrial Production : For large-scale production, methods such as microwave-assisted organic synthesis (MAOS) are employed to enhance efficiency and yield.

Biological Activity

This compound has been investigated for various biological activities:

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has shown potential in preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress pathways and inhibition of apoptotic signaling.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity suggests its potential for treating inflammatory disorders.

Anticancer Activity

The triazole scaffold is recognized for its role in anticancer drug development. Studies have shown that this compound interacts with specific targets in cancer cells, leading to reduced proliferation and increased apoptosis. Computational studies using molecular docking have highlighted its binding affinity to metalloproteinase receptors, which are crucial in cancer metastasis .

Case Study 1: Neuroprotective Mechanism

In a study assessing the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound significantly reduced cell death by upregulating antioxidant enzymes and downregulating apoptotic markers .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cells (MCF7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Binding Interactions : The triazole ring forms hydrogen bonds with enzymes or receptors involved in cellular signaling pathways.
  • Modulation of Enzyme Activity : The pyrrolidine moiety enhances binding affinity and specificity towards targets such as metalloproteinases and inflammatory mediators.
  • Influence on Gene Expression : By modulating transcription factors like Nrf2, the compound influences the expression of genes involved in antioxidant defense mechanisms.

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